molecular formula C18H18N2OS2 B2955885 N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide CAS No. 895460-67-0

N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide

Cat. No. B2955885
CAS RN: 895460-67-0
M. Wt: 342.48
InChI Key: ADNQAGIMZCPEEF-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide, also known as NMTPTP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazole-based compounds and is used in the development of drugs for various medical conditions.

Scientific Research Applications

Microwave Assisted Synthesis and Chemical Coupling

A study detailed the microwave-assisted synthesis of novel compounds where N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide derivatives could potentially play a role. The research highlighted the efficiency of microwave methods in producing better yields in shorter times compared to traditional synthesis methods, suggesting its utility in accelerating the development of new pharmaceuticals and chemicals (Faty, Youssef, & Youssef, 2011).

Catalysis for CO2 Fixation

Another study introduced thiazolium carbene-based catalysts, which are effective in the N-formylation and N-methylation of amines using CO2 as the carbon source. This research underscores the potential of thiazole derivatives in catalyzing reactions that could contribute to sustainable pharmaceutical synthesis and natural product extraction (Das et al., 2016).

Antimicrobial and Cytotoxic Activities

Research on N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide and similar compounds has demonstrated their antimicrobial, anti-inflammatory, and psychotropic activities. These findings suggest the therapeutic potential of N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide derivatives in developing new treatments for various diseases (Manolov, Ivanov, & Bojilov, 2021).

Anticancer Activity

Further studies have explored the synthesis of 4-thiazolidinones containing the benzothiazole moiety, evaluating their anticancer activity. Such research indicates the potential use of N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide derivatives in cancer therapy, offering a foundation for developing new anticancer agents (Havrylyuk et al., 2010).

Synthesis of Antibiotics

The compound and its derivatives have been implicated in the total synthesis of thiopeptide antibiotics like amythiamicin D, highlighting its relevance in creating antibiotics with activity against drug-resistant bacteria and malaria (Hughes et al., 2005).

Mechanism of Action

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-12-3-6-15(7-4-12)22-10-9-18(21)20-14-5-8-16-17(11-14)23-13(2)19-16/h3-8,11H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNQAGIMZCPEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CC3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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